N6-Substituent SAR: n-Propyl Versus Cyclopentyl and 3-Pentyl at Adenosine A1 Receptors
The N6-substituted 9-methyladenine series exhibits N6-substituent-dependent A1 receptor potency. The patent and FEBS Letters paper establish that N6-cyclopentyl-9-methyladenine (Ki 1.3 μM fat cells, 0.5 μM brain) and N6-3-pentyl-9-methyladenine are substantially more potent A1 antagonists than the parent 9-methyladenine (Ki ~100 μM) [1][2]. N6-Propyl-9-methyladenine (the target compound) incorporates an unbranched three-carbon N6-alkyl chain. Based on the SAR trend that increasing N6-alkyl size up to C5 enhances A1 potency [2], the n-propyl analog is expected to exhibit intermediate A1 potency between the weakly active N6-methyl analog and the potent N6-cyclopentyl/N6-3-pentyl analogs. Direct quantitative Ki values for N6-propyl-9-methyladenine were not located in publicly accessible literature; the differentiation presented here is class-level inference grounded in the experimentally established SAR of the series [1][2].
| Evidence Dimension | Predicted adenosine A1 receptor antagonist potency (Ki) ranking within N6-substituted series |
|---|---|
| Target Compound Data | N6-n-propyl-9-methyladenine: predicted intermediate A1 potency (no publicly accessible direct Ki data identified) |
| Comparator Or Baseline | 9-Methyladenine Ki ~100 μM (A1, fat cells and brain). N6-cyclopentyl-9-methyladenine Ki 1.3 μM (fat cells A1), 0.5 μM (brain A1). N6-3-pentyl-9-methyladenine: more potent than 9-methyladenine at A1 [1]. |
| Quantified Difference | Predicted potency intermediate between N6-methyl (< parent potency) and N6-cyclopentyl/3-pentyl (>> parent potency) at A1 receptors. Exact Ki not available. |
| Conditions | A1 adenosine receptor: adenylate cyclase inhibition in rat fat cell membranes; [3H]PIA binding in rat brain membranes; as per Ukena et al., 1987. |
Why This Matters
The n-propyl substituent provides a structurally distinct intermediate hydrophobicity and steric profile, offering a unique SAR data point for probing the N6-alkyl tolerance of adenosine receptor subtypes.
- [1] Ukena D, Padgett WL, Hong O, Daly JW, Daly DT, Olsson RA. N6-Substituted 9-methyladenines: a new class of adenosine receptor antagonists. FEBS Letters. 1987;215(2):203-208. View Source
- [2] Daly JW, Ukena D, Olsson RA, Padgett WL. N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists. US Patent 5066655A. 1991. View Source
